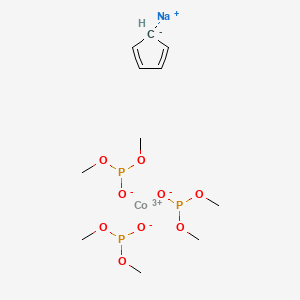
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I)
Vue d'ensemble
Description
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is a coordination compound with the molecular formula C11H21CoNaO9P3. It is known for its distinctive yellow to orange crystalline appearance. This compound is utilized in various scientific research applications due to its unique chemical properties and reactivity .
Méthodes De Préparation
The synthesis of Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) typically involves the reaction of cyclopentadienyl sodium with tris(dimethylphosphito)cobalt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction while maintaining stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cobalt(II) or cobalt(III) complexes.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in the preparation and characterization of heterodimetallic bisporphyrins of ytterbium and transition metals.
Biology: The compound’s unique properties make it useful in studying metalloproteins and enzyme mimetics.
Mécanisme D'action
The mechanism of action of Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) involves its interaction with molecular targets through coordination chemistry. The cobalt center can form bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the nature of the ligands interacting with the cobalt center .
Comparaison Avec Des Composés Similaires
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) can be compared with other similar compounds such as:
- Sodium(cyclopentadienyl)tris(dimethylphosphito)nickelate(I)
- Sodium(cyclopentadienyl)tris(dimethylphosphito)ironate(I) These compounds share similar structural features but differ in the central metal atom, which influences their chemical properties and reactivity. Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is unique due to the specific properties imparted by the cobalt center, making it particularly useful in certain applications .
Propriétés
IUPAC Name |
sodium;cobalt(3+);cyclopenta-1,3-diene;dimethyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3C2H6O3P.Co.Na/c1-2-4-5-3-1;3*1-4-6(3)5-2;;/h1-5H;3*1-2H3;;/q4*-1;+3;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAZDLTWVDOVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP([O-])OC.COP([O-])OC.COP([O-])OC.[CH-]1C=CC=C1.[Na+].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23CoNaO9P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



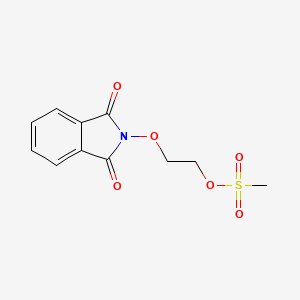
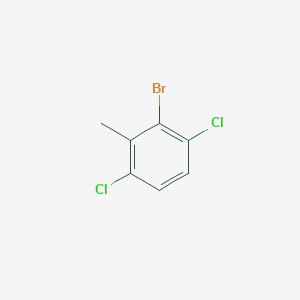


![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)

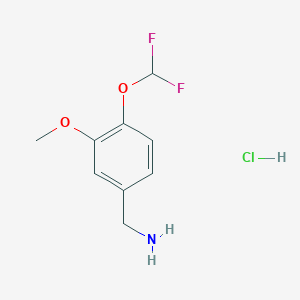
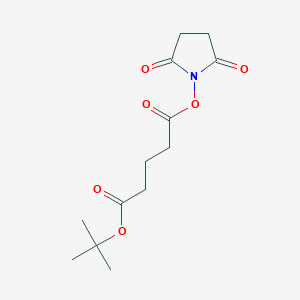
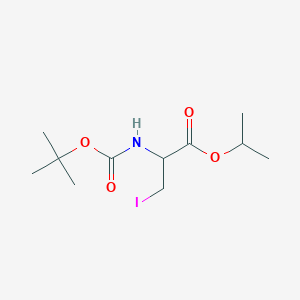
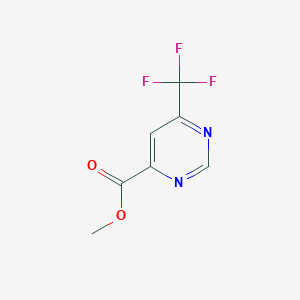

![1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406477.png)
![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)
